

Technical Whitepaper: [2-chloro-5-(trifluoromethyl)phenyl]thiourea

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Compound of Interest

Compound Name: 1-(2-Chloro-5-(trifluoromethyl)phenyl)thiourea

Cat. No.: B1301184

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CAS Number: 21714-35-2

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry. This document provides a detailed overview of its chemical properties, a robust synthesis protocol, and an exploration of its biological activities, with a particular focus on its potential as an antimicrobial agent. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the study of this compound and its analogues.

Physicochemical and Structural Data

The fundamental properties of [2-chloro-5-(trifluoromethyl)phenyl]thiourea are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value
CAS Number	21714-35-2
Molecular Formula	C ₈ H ₆ ClF ₃ N ₂ S
Molecular Weight	254.66 g/mol
Synonyms	1-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea, N-[2-Chloro-5-(trifluoromethyl)phenyl]thiourea
Physical Appearance	Typically a solid at room temperature
SMILES Code	<chem>NC(=S)NC1=C(C=C(C=C1)C(F)(F)F)Cl</chem>
InChI Key	InChI=1S/C8H6ClF3N2S/c9-5-2-1- 4(8(10,11,12)3-6(5)14-7(13)15/h1-3H, (H3,13,14,15)

Synthesis and Experimental Protocols

The synthesis of [2-chloro-5-(trifluoromethyl)phenyl]thiourea is typically achieved through the reaction of the corresponding isothiocyanate with ammonia. A generalized, adaptable protocol is provided below.

Synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

Principle: This synthesis involves the nucleophilic addition of an amine (in this case, ammonia) to the electrophilic carbon of an isothiocyanate group. The reaction is generally straightforward and proceeds with high yield.

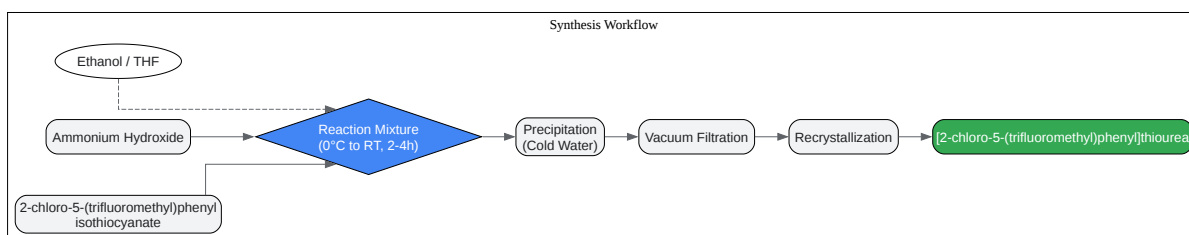
Materials and Reagents:

- 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate
- Ammonium hydroxide solution (28-30%)
- Ethanol or Tetrahydrofuran (THF)

- Deionized water
- Hydrochloric acid (for workup, if necessary)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- Büchner funnel and filter paper

Experimental Protocol:

- In a round-bottom flask, dissolve 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or THF.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add an excess of concentrated ammonium hydroxide solution (approx. 5-10 equivalents) dropwise to the stirred isothiocyanate solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
- Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
- Dry the purified product under vacuum to yield [2-chloro-5-(trifluoromethyl)phenyl]thiourea as a solid.



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A generalized workflow for the synthesis of the target thiourea.

Biological Activity and Mechanism of Action

Thiourea derivatives, especially those containing trifluoromethyl and chloro-substituents, are recognized for their potent biological activities, particularly as antimicrobial agents.[1][2] These compounds often exhibit strong inhibitory effects against Gram-positive bacteria, including methicillin-resistant strains of *Staphylococcus aureus* (MRSA).[3][4]

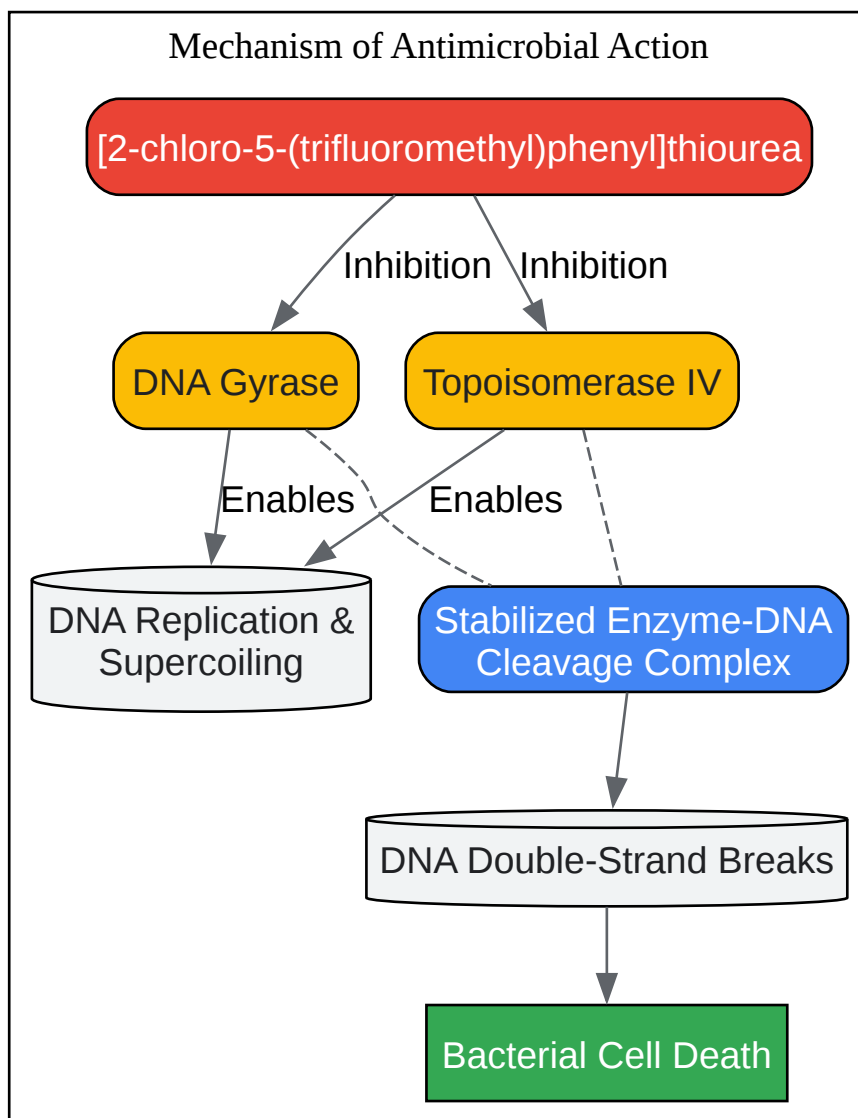
Antimicrobial Activity

The primary mechanism of antibacterial action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development.[6]

- DNA Gyrase (GyrA/GyrB): Introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication.

- Topoisomerase IV (ParC/ParE): Primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication.

Inhibition of these enzymes by compounds like [2-chloro-5-(trifluoromethyl)phenyl]thiourea leads to the stabilization of the enzyme-DNA cleavage complex.[7] This traps the enzyme on the DNA, leading to double-strand breaks and ultimately, bacterial cell death.[6]



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Inhibition of bacterial type II topoisomerases by the thiourea compound.

Experimental Protocol: Antimicrobial Susceptibility Testing

To quantify the antimicrobial efficacy of [2-chloro-5-(trifluoromethyl)phenyl]thiourea, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.^[4]

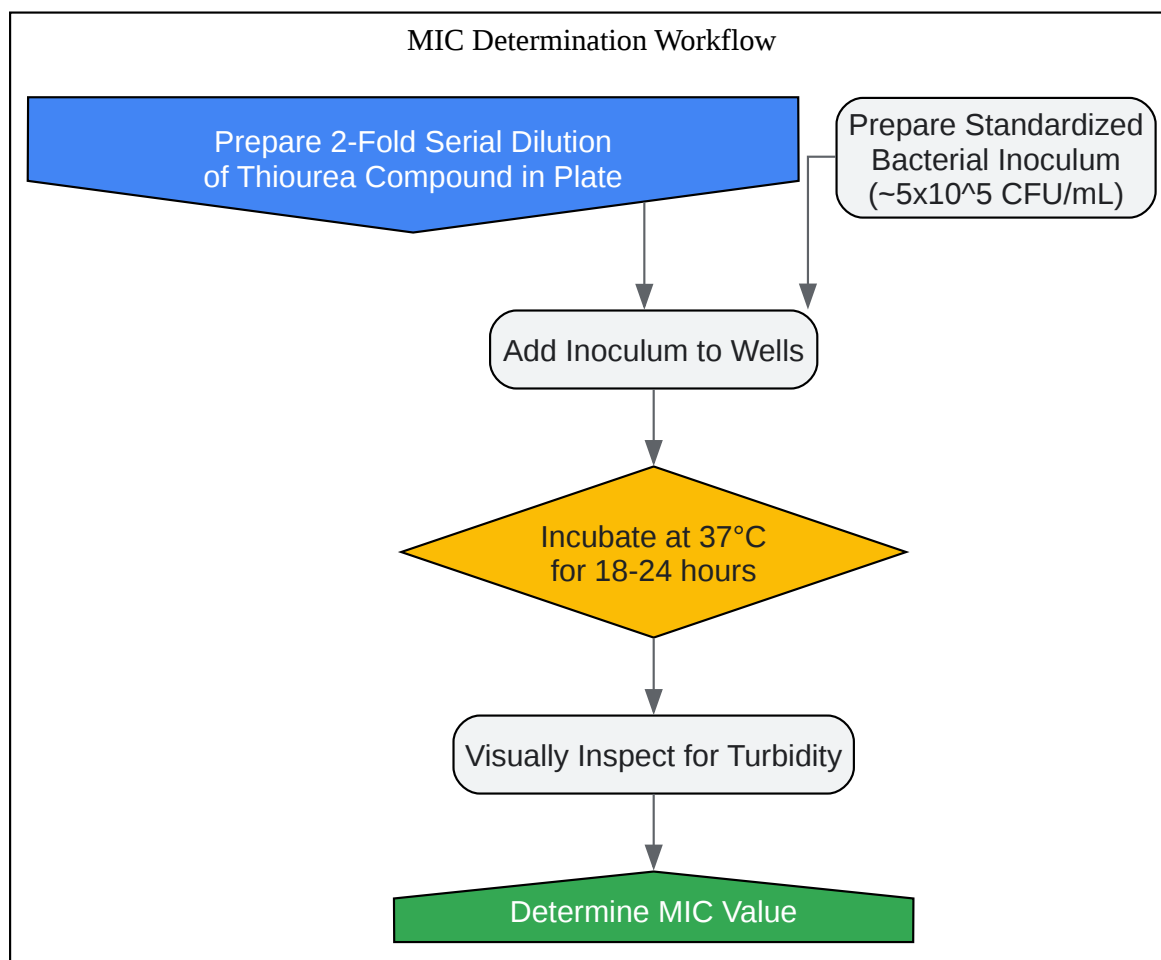
Materials and Reagents:

- Test compound: [2-chloro-5-(trifluoromethyl)phenyl]thiourea
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland ($\sim 1.5 \times 10^8$ CFU/mL)
- Spectrophotometer or McFarland standards
- Incubator (37°C)

Experimental Protocol:

- **Compound Preparation:** Prepare a stock solution of the thiourea compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using MHB, typically from a high concentration (e.g., 256 $\mu\text{g/mL}$) down to a low concentration (e.g., 0.25 $\mu\text{g/mL}$).
- **Inoculum Preparation:** Prepare a bacterial suspension adjusted to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.



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Workflow for the Broth Microdilution MIC Assay.

Conclusion

[2-chloro-5-(trifluoromethyl)phenyl]thiourea represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potent antimicrobial activity, mediated through the inhibition of essential bacterial enzymes, make it a compelling subject for further investigation. The protocols and data presented in this whitepaper provide a solid foundation for researchers to explore the full potential of this and related thiourea derivatives in the ongoing search for new drugs to combat infectious diseases.

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